molecular formula C8H9FN2O6S2 B1416532 N-(2-fluoro-5-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide CAS No. 1135282-97-1

N-(2-fluoro-5-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide

Cat. No.: B1416532
CAS No.: 1135282-97-1
M. Wt: 312.3 g/mol
InChI Key: FMNCWLZUNMZSGW-UHFFFAOYSA-N
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Description

N-(2-fluoro-5-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of fluorine and nitro groups in the aromatic ring can significantly influence the compound’s chemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluoro-5-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide typically involves the following steps:

    Nitration: Introduction of the nitro group into the aromatic ring.

    Fluorination: Substitution of a hydrogen atom with a fluorine atom.

    Sulfonation: Introduction of the sulfonyl group.

    Amidation: Formation of the sulfonamide linkage.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methylsulfonyl group.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or use of reducing agents like tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

    Chemistry: As a reagent in organic synthesis.

    Biology: As a probe to study biological processes.

    Medicine: Potential antimicrobial or anticancer agent.

    Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2-fluoro-5-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide would depend on its specific application. For instance, as an antimicrobial agent, it might inhibit bacterial enzymes or interfere with cell wall synthesis. The presence of the fluorine and nitro groups can enhance its binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Chloro-5-nitrophenyl)-N-(methylsulfonyl)-methanesulfonamide
  • N-(2-Fluoro-5-aminophenyl)-N-(methylsulfonyl)-methanesulfonamide

Uniqueness

The unique combination of the fluorine and nitro groups in N-(2-fluoro-5-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide can result in distinct chemical properties and biological activities compared to similar compounds. This can make it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

N-(2-fluoro-5-nitrophenyl)-N-methylsulfonylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O6S2/c1-18(14,15)11(19(2,16)17)8-5-6(10(12)13)3-4-7(8)9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMNCWLZUNMZSGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(C1=C(C=CC(=C1)[N+](=O)[O-])F)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601174496
Record name N-(2-Fluoro-5-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601174496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1135282-97-1
Record name N-(2-Fluoro-5-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1135282-97-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Fluoro-5-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601174496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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